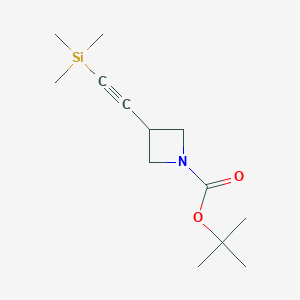
Tert-butyl 3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate is a specialized organic compound characterized by its unique structure, which includes a tert-butyl group, a trimethylsilyl group, an ethynyl group, and an azetidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate typically involves multiple steps, starting with the preparation of the azetidine ring The azetidine ring can be synthesized through cyclization reactions of amino alcohols or amino ketones
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and specific solvents can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions: Tert-butyl 3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as alkyl halides or organometallic reagents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学的研究の応用
Chemistry: In chemistry, tert-butyl 3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study biological systems. Its ability to interact with specific molecular targets makes it useful in understanding biological processes and pathways.
Medicine: In the field of medicine, this compound may have potential applications in drug development. Its structural features can be exploited to design new therapeutic agents with improved efficacy and selectivity.
Industry: In industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
作用機序
The mechanism by which tert-butyl 3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to specific biological responses. The pathways involved can vary, but they often include signal transduction and metabolic processes.
類似化合物との比較
Tert-butyl 3-((trimethylsilyl)ethynyl)pyrrolidine-1-carboxylate
Tert-butyl 3-((trimethylsilyl)ethynyl)oxetane-1-carboxylate
Tert-butyl 3-((trimethylsilyl)ethynyl)thiazolidine-1-carboxylate
Uniqueness: Tert-butyl 3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate stands out due to its azetidine ring, which provides a unique structural framework compared to other similar compounds. This structural difference can lead to distinct chemical and biological properties, making it a valuable compound in various applications.
特性
IUPAC Name |
tert-butyl 3-(2-trimethylsilylethynyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2Si/c1-13(2,3)16-12(15)14-9-11(10-14)7-8-17(4,5)6/h11H,9-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQNBIYQHSCSMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C#C[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














